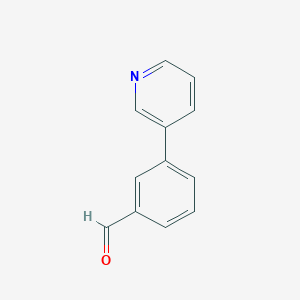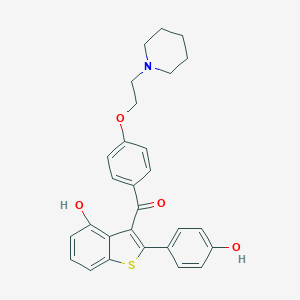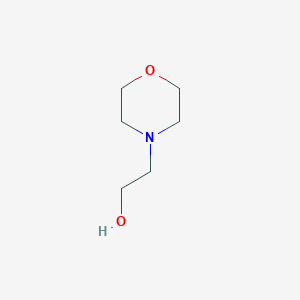
2-Morpholinoethanol
Overview
Description
2-Morpholinoethanol, also known as 2-ME, is a synthetic compound used in scientific research and laboratory experiments. It is a colorless, odorless liquid with a low melting point. 2-ME has a wide range of applications in scientific research due to its unique properties and its ability to act as a solvent, reactant, and catalyst.
Scientific Research Applications
Dental Hygiene Benefits
2-Morpholinoethanol derivatives, specifically delmopinol, have been studied for their effectiveness in oral hygiene. Delmopinol mouthwashes were tested for their ability to inhibit plaque and gingivitis, showing significant oral hygiene benefits (Claydon et al., 1996).
Role in Medicinal Chemistry
Morpholine, a core structure in this compound, is utilized extensively in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It's a versatile component in drug design, contributing to a wide range of biological activities (Kourounakis et al., 2020).
Application in Organic Synthesis
The synthesis of 2-morpholinoethyl mycophenolate, an immunosuppressive agent, is achieved using this compound. The process involves an enzymatic transesterification, highlighting its utility in organic synthesis (Ferraboschi et al., 2006).
Gene Expression Studies in Zebrafish
Morpholino oligomers (MOs), derived from morpholinoethanol, are used for knocking down gene expression in various organisms. They are instrumental in studying gene function and have been applied in zebrafish research, showing potential as a tool for genetic studies (Wang et al., 2012).
Chemical Stability Research
Studies on the thermal degradation kinetics of morpholine, related to this compound, are conducted to understand its stability under different conditions. This research is crucial for applications in carbon dioxide capture and sour gas treatment (Mazari et al., 2020).
Pharmaceutical Synthesis
Morpholine derivatives, closely related to this compound, are synthesized for their potential use in pharmaceuticals. These compounds, including 2-morpholinoethanamine, are used in creating drugs for various medical conditions (Kumar et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
2-Morpholinoethanol is a potent inhibitor of the enzyme nitric oxide synthase . This enzyme plays a crucial role in the synthesis of nitric oxide, a molecule that regulates many physiological processes such as inflammation and blood flow .
Mode of Action
As an inhibitor of nitric oxide synthase, this compound interacts with the enzyme and prevents it from synthesizing nitric oxide . This interaction and the resulting decrease in nitric oxide production can lead to changes in physiological processes regulated by nitric oxide.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting nitric oxide synthase, this compound disrupts this pathway, leading to a decrease in nitric oxide levels. The downstream effects of this disruption can include changes in inflammation and blood flow, among other physiological processes.
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary molecular effect of this compound’s action is the inhibition of nitric oxide synthase and the subsequent decrease in nitric oxide production . On a cellular level, this can lead to changes in processes regulated by nitric oxide, such as inflammation and blood flow. Additionally, this compound has been shown to induce repair in rat hepatocyte primary culture/DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
2-Morpholinoethanol is a morpholine derivative used in the preparation of ester prodrugs of naproxen . It has been shown to induce repair in rat hepatocyte primary culture/DNA
Molecular Mechanism
It is known that it is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .
properties
IUPAC Name |
2-morpholin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDCBRMNNSAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022090 | |
| Record name | 4-(2-Hydroxyethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Morpholineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
622-40-2 | |
| Record name | 4-Morpholineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholinoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholineethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-Hydroxyethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MORPHOLINOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY5IL94D3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-Morpholinoethanol in the context of these research papers?
A1: this compound serves as a crucial reagent in the synthesis of mycophenolate mofetil (MMF) [, , , ]. MMF is an immunosuppressant drug, and this compound acts as the esterifying alcohol, reacting with mycophenolic acid to form the final MMF molecule.
Q2: Are there any advantages to using this compound in the synthesis of MMF compared to other methods?
A2: Yes, research indicates several advantages. Utilizing this compound in MMF synthesis, particularly under optimized conditions with butyl ether as a solvent and 1-ethyl-3-methylimidazolium bromide for purification, leads to a more efficient process []. This method results in shorter reaction times, higher product purity (99%), impressive yields (84%), and reduced costs compared to some alternative synthetic routes.
Q3: Beyond MMF synthesis, how else does this compound interact with metals?
A3: this compound exhibits coordination behavior with various metal ions. Studies have shown its ability to form complexes with cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II) []. In these complexes, this compound can act as a unidentate ligand, binding through its nitrogen atom, or as a bidentate ligand, coordinating through both nitrogen and oxygen atoms.
Q4: Can you elaborate on the reaction conditions used for synthesizing mycophenolate mofetil with this compound?
A4: Certainly. Several research papers highlight specific reaction parameters [, , , ]. One optimized method involves reacting mycophenolic acid with a slight excess of this compound in butyl ether under a nitrogen atmosphere []. This reaction proceeds with azeotropic water removal. Another approach utilizes a lipase enzyme from Candida antarctica (CALB) to catalyze the transesterification of ethyl mycophenolate with this compound in toluene []. This enzymatic method demonstrates high selectivity for the desired esterification, leaving other functional groups on the mycophenolic acid molecule untouched.
Q5: What are the implications of the different coordination modes of this compound?
A5: The varying coordination behavior of this compound significantly influences the properties and structures of the resulting metal complexes []. For instance, in mercury(II) complexes, this compound coordinates solely through the nitrogen atom, leading to ionic complexes. Conversely, with other metals like cobalt(II), nickel(II), and copper(II), it behaves as a bidentate ligand, potentially contributing to the formation of six-coordinate complexes around these metal centers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



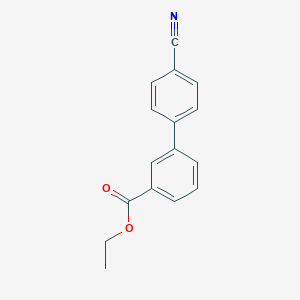
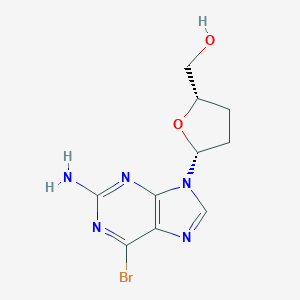
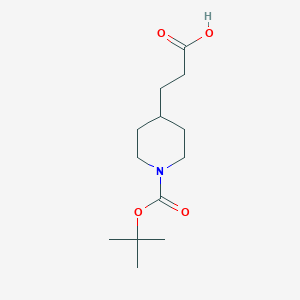



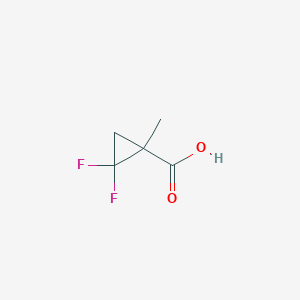

![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
